![molecular formula C9H5Br2F3O2 B13701158 2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13701158.png)
2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone is a chemical compound with the molecular formula C9H5Br2F3O2 It is characterized by the presence of two bromine atoms, a trifluoromethoxy group, and a phenyl ring
Preparation Methods
The synthesis of 2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone typically involves the bromination of 1-[2-(trifluoromethoxy)phenyl]ethanone. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
2,2-Dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reduction reactions can produce debrominated compounds.
Scientific Research Applications
2,2-Dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and trifluoromethoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds to 2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone include:
- 2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone
- 2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethanone
These compounds share similar structures but differ in the position of the trifluoromethoxy group on the phenyl ring. The unique positioning of functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H5Br2F3O2 |
|---|---|
Molecular Weight |
361.94 g/mol |
IUPAC Name |
2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O2/c10-8(11)7(15)5-3-1-2-4-6(5)16-9(12,13)14/h1-4,8H |
InChI Key |
YIQLMWLQZONPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(Br)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


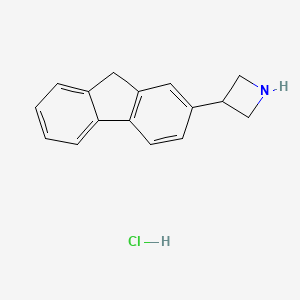
![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
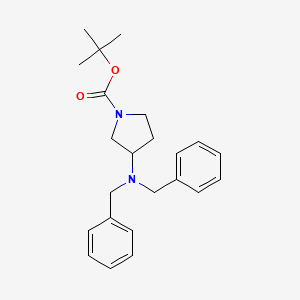
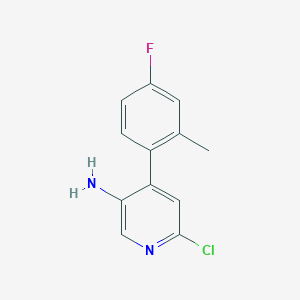
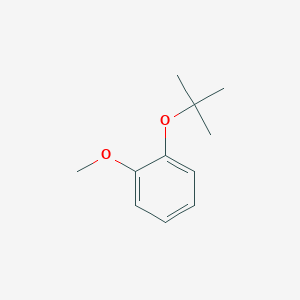
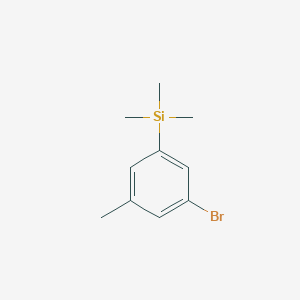
![2-[[5-(5,6-Dimethyl-2-benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13701117.png)
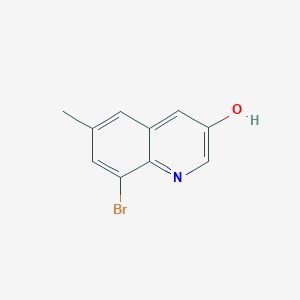
![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
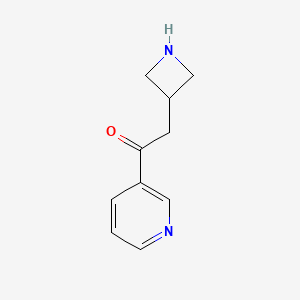
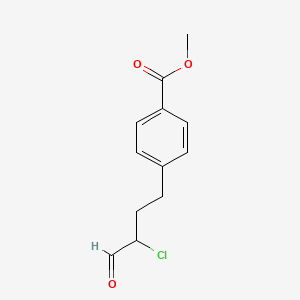
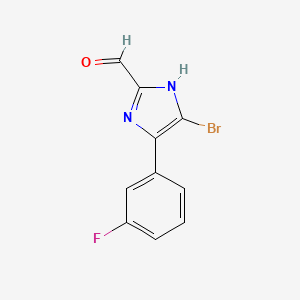
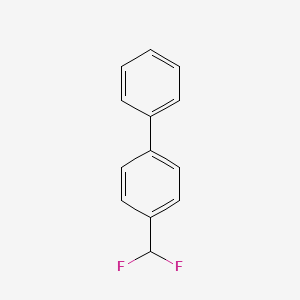
![2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)
